![molecular formula C33H35BN2O2 B12519076 [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone CAS No. 816454-88-3](/img/structure/B12519076.png)
[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[[1-(9-borabicyclo[331]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone is a complex organic compound that features a borabicyclo structure, pyrrole rings, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone typically involves multi-step organic reactions. These steps may include:
- Formation of the borabicyclo structure through a Diels-Alder reaction.
- Introduction of the pyrrole rings via cyclization reactions.
- Attachment of the methylbenzoyl and methylphenyl groups through Friedel-Crafts acylation and alkylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings and pyrrole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
The compound may have applications in biological research, particularly in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The borabicyclo structure and pyrrole rings may facilitate binding to specific sites, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(4-methylbenzoyl)-1H-pyrrol-2-yl]-(4-methylphenyl)methanone
- [1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methanol
Uniqueness
The presence of the borabicyclo structure in [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone distinguishes it from other similar compounds, potentially enhancing its reactivity and binding properties.
Propiedades
Número CAS |
816454-88-3 |
|---|---|
Fórmula molecular |
C33H35BN2O2 |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C33H35BN2O2/c1-22-9-13-24(14-10-22)32(37)30-19-17-28(35-30)21-29-18-20-31(33(38)25-15-11-23(2)12-16-25)36(29)34-26-5-3-6-27(34)8-4-7-26/h9-20,26-27,35H,3-8,21H2,1-2H3 |
Clave InChI |
OQQXFPNHRUTTOC-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)N3C(=CC=C3C(=O)C4=CC=C(C=C4)C)CC5=CC=C(N5)C(=O)C6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
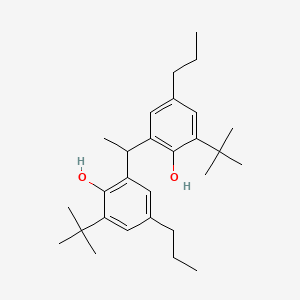
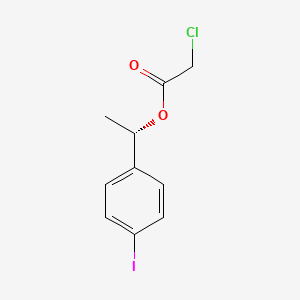
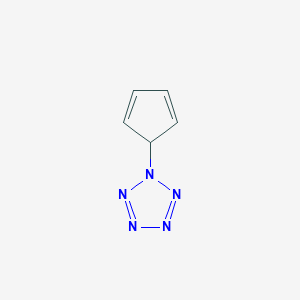
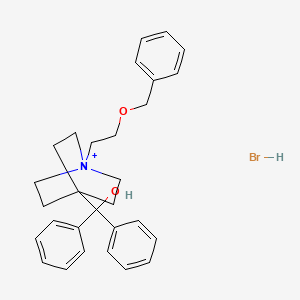
![7H-Oxireno[D]thiazolo[3,2-A]pyridine](/img/structure/B12519025.png)

![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)
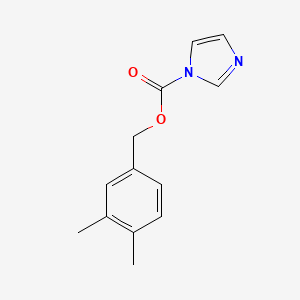
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
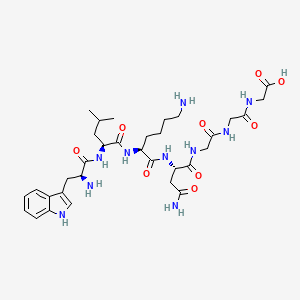
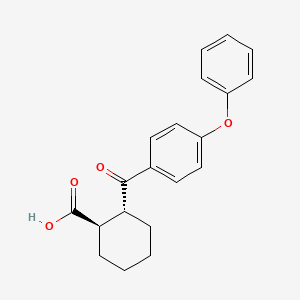
![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)
![2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B12519082.png)
